2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile
Description
Properties
IUPAC Name |
2-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-8-7-9-1-3-10(4-2-9)14-11(15)5-6-12(14)16/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBFWFQGWQKLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
Mechanistic Insights
The fluorine atom at the para position undergoes nucleophilic displacement by the pyrrolidinone nitrogen. This SNAr mechanism is favored by electron-withdrawing groups (e.g., cyano) activating the aromatic ring.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 78 |
| Solvent | DMF | 82 |
| Temperature (°C) | 90 | 85 |
| Reaction Time (h) | 12 | 78 |
Adapted from analogous protocols in.
Synthetic Route 2: Cyclocondensation of Succinimide Derivatives
Reaction Steps
Critical Observations
- Catalyst Impact : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) improves cyclization efficiency (>90% conversion).
- Side Reactions : Overheating leads to nitrile hydrolysis; temperature control below 100°C is essential.
Synthetic Route 3: Palladium-Catalyzed Cross-Coupling
Methodology
Advantages and Limitations
- Yield : 65–72% (lower due to steric hindrance from the cyano group).
- Scalability : Requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Mass Spec : [M+H]+ m/z 215.0815 (calculated 215.0816).
Industrial-Scale Considerations
Solvent Selection
Waste Management
- Byproducts : Ammonia (from nitrile reactions) requires scrubbers.
- Catalyst Recovery : Pd residues reclaimed via activated carbon filtration.
Chemical Reactions Analysis
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in neuronal excitability . This inhibition can lead to anticonvulsant effects, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile with structurally related compounds, emphasizing substituents, molecular properties, and applications:
Key Differences
Reactivity Profile :
- The acetonitrile group in the target compound enables nucleophilic addition (e.g., with amines or thiols) or hydrolysis to carboxylic acids, broadening its utility in multi-step syntheses. In contrast, H-Tz-NHS contains a tetrazine group, facilitating inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes for bioorthogonal labeling .
- RL-4340 features a maleimide group, which reacts selectively with thiols (e.g., cysteine residues in proteins), making it ideal for stable thioether bond formation .
Applications :
- The target compound’s dual functionality (NHS ester + nitrile) suits it for sequential conjugation strategies. For example, the NHS ester can first bind to a protein’s lysine, while the nitrile undergoes subsequent modification.
- H-Tz-NHS is specialized for rapid, catalyst-free click chemistry in live-cell imaging, as tetrazine reacts efficiently with trans-cyclooctene (TCO) .
- RL-4340 is optimized for antibody-drug conjugates (ADCs) due to its thiol specificity and stability in physiological conditions .
Synthetic Complexity: Synthesis of the target compound likely involves nitrile introduction via cyanation of a bromophenyl precursor, followed by NHS ester formation. In contrast, H-Tz-NHS requires tetrazine synthesis from cyanophenylacetic acid, which involves multiple steps (e.g., hydrazine and nitrosation reactions) .
Research Findings
- Stability : NHS esters like the target compound hydrolyze rapidly in aqueous environments (t½ ~1 hour at pH 7.4), necessitating anhydrous storage. Maleimide-based analogs (e.g., RL-4340) exhibit greater hydrolytic stability but may undergo retro-Michael reactions in vivo .
- Bioorthogonal Efficiency : Tetrazine-containing H-Tz-NHS demonstrates superior reaction kinetics (k ~104 M⁻¹s⁻¹ with TCO) compared to nitrile-based systems, which require harsher conditions or catalysts for reactivity .
Notes
- Further experimental validation is required to confirm its pharmacokinetic and toxicological profiles.
- Methodologies from , such as dose-effect curve analysis, could be applied to evaluate the compound’s bioactivity in future studies .
Biological Activity
2-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]acetonitrile is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine-2,5-dione ring and a nitrile group. This compound has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and pain management.
- Molecular Formula : CHNO
- Molecular Weight : 214.22 g/mol
- CAS Number : 695150-91-5
The compound's structure, characterized by the presence of both a nitrile group and a pyrrolidine ring, contributes to its distinct chemical reactivity and biological activity compared to related compounds.
Anticonvulsant Properties
Research indicates that this compound exhibits anticonvulsant activity . In various animal models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures, this compound demonstrated significant protective effects against seizures. For instance, a related compound showed an effective dose (ED) of 23.7 mg/kg in the MES test . The mechanisms underlying this activity may involve modulation of sodium/calcium currents and antagonism of transient receptor potential vanilloid 1 (TRPV1) receptors .
Antinociceptive Effects
The compound also displays antinociceptive properties , which have been evaluated through formalin-induced pain models. The lead derivative exhibited potent efficacy in reducing pain responses, suggesting its potential use in treating neuropathic pain conditions .
Mechanistic Insights
The biological activities of this compound are likely mediated through several biochemical pathways:
- Inhibition of NF-κB Pathway : Similar compounds have shown the ability to inhibit the phosphorylation of P65 protein in the NF-κB signaling pathway, leading to reduced neuroinflammation .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) enhances its neuroprotective potential against neurotoxicity induced by amyloid-beta (Aβ) aggregates .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
